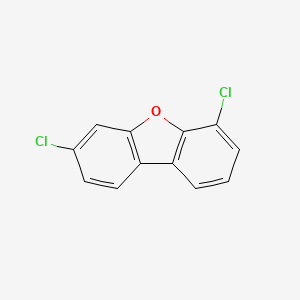

3,6-Dichlorodibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

74918-40-4 |

|---|---|

Molecular Formula |

C12H6Cl2O |

Molecular Weight |

237.08 g/mol |

IUPAC Name |

3,6-dichlorodibenzofuran |

InChI |

InChI=1S/C12H6Cl2O/c13-7-4-5-8-9-2-1-3-10(14)12(9)15-11(8)6-7/h1-6H |

InChI Key |

DMOBGFAKTSXOHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C2C=CC(=C3)Cl |

Origin of Product |

United States |

Environmental Dynamics and Fate Research of 3,6 Dichlorodibenzofuran

Persistence and Environmental Longevity Studies in Various Matrices

The environmental persistence of 3,6-Dichlorodibenzofuran (3,6-DCDF), a member of the chlorinated dibenzofuran (B1670420) family, is a significant area of research due to its potential for long-term environmental presence. Like other chlorinated dibenzo-p-dioxins (CDDs) and chlorinated dibenzofurans (CDFs), 3,6-DCDF is characterized by its stability under most environmental conditions. regulations.gov The primary degradation pathways for these compounds are photolysis and atmospheric photooxidation, particularly for molecules not adsorbed to particles. regulations.gov

Once released into the environment, CDDs and CDFs, including 3,6-DCDF, exhibit strong binding to particulate and organic matter in the air, soil, and water due to their high lipophilicity and low water solubility. regulations.gov This sorption to soil and sediment significantly reduces their potential for leaching and volatilization. regulations.gov Consequently, aquatic sediments are considered the ultimate environmental sink for these compounds. regulations.gov

Studies on the persistence of CDD/CDF congeners have shown them to be highly resistant to biodegradation. regulations.gov For instance, research on contaminated soils in Germany over a nine-year period showed no significant loss or change in the congener profiles of CDD/CDFs through volatilization or decomposition. regulations.gov While some ligninolytic fungi have demonstrated the ability to degrade higher-chlorinated congeners, and slow anaerobic degradation may occur in sediments, these processes are generally not significant enough to rapidly remove these compounds from the environment. regulations.gov

Photolysis, or degradation by light, is a more significant transformation process, but its effectiveness is often limited. regulations.gov In soils, photolysis is restricted to the near-surface area. regulations.gov In water, while the photolysis half-life of some congeners in clear, near-surface water can be relatively short, the strong adsorption of these compounds to particles and humic substances is expected to significantly increase their persistence in natural water bodies. regulations.gov One study reported a biological half-life of 24 days for this compound in rainbow trout. oup.com

Research on Long-Range Environmental Transport and Global Distribution

The physical and chemical properties of this compound facilitate its long-range environmental transport, leading to its global distribution. The transport and deposition of CDDs and CDFs are primarily governed by their partitioning between the vapor and particle phases in the atmosphere, as well as by dry and wet deposition processes. regulations.gov

When released into the atmosphere, these compounds can travel long distances before being deposited onto soil, vegetation, and water bodies. regulations.gov The majority of many CDD/CDF congeners, especially the more highly chlorinated ones, are adsorbed onto atmospheric particles. regulations.gov This association with particulate matter is a key factor in their long-range transport and subsequent deposition. regulations.govnih.gov

The semi-volatile nature of these compounds allows them to undergo a process of "global fractionation," where they evaporate in warmer regions and are subsequently transported to and deposited in colder regions of the globe. nih.gov This phenomenon contributes to the presence of these pollutants in remote environments, far from their original sources. nih.gov Modeling studies and environmental monitoring have confirmed the presence of various persistent organic pollutants, including CDD/CDFs, in remote locations such as the Arctic. pops.intacs.org

The distribution patterns of different congeners can vary based on their specific properties. For example, congeners with higher vapor pressures may be transported further in the gaseous phase. uib.no The study of congener profiles in different environmental compartments and geographical locations helps to understand the transport pathways and sources of this contamination. uib.noresearchgate.net

Bioaccumulation and Trophic Transfer Mechanisms in Aquatic and Terrestrial Systems (excluding specific health effects on organisms)

The lipophilic nature of this compound drives its bioaccumulation in the fatty tissues of organisms. regulations.gov This process involves the net uptake of a chemical from all exposure routes, including water, food, and sediment. europa.euecetoc.org

Research on Bioaccumulation Kinetics in Model Organisms

Bioaccumulation is the result of the interplay between absorption, distribution, metabolism, and excretion (ADME) processes within an organism. europa.eu The rate at which an organism takes up and eliminates a substance determines its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at equilibrium. europa.euagr.hr

Studies with rainbow trout have investigated the biological half-lives of various chlorinated dibenzo-p-dioxins and dibenzofurans. oup.com In one such study, the biological half-life of this compound was determined to be 24 days. oup.com The research also noted that absorption efficiencies for these compounds varied, with most values falling between 5% and 16%. oup.com There was no consistent relationship found between the biological half-life and the degree of chlorination. oup.com Kinetic models are often employed to predict the bioaccumulation of pollutants in ecosystems, taking into account factors like uptake from food and metabolism. nih.gov

Investigating Congener-Specific Accumulation Patterns

Research has shown that the accumulation of chlorinated dibenzofurans in organisms is congener-specific. specialdistrict.org This means that different isomers of dichlorodibenzofuran and other related compounds will accumulate to varying degrees. For instance, studies have observed a selective accumulation of 2,3,7,8-chlorinated congeners in organisms. specialdistrict.org

The congener profiles found in biota can provide insights into the sources and pathways of contamination. uib.no Factors such as the fat content of the organism, its size, trophic position, and the latitude at which it is found can all influence the concentration and pattern of accumulated congeners. uib.no For example, some studies have noted that lighter congeners, which have a higher capacity for long-range atmospheric transport, may be more prevalent in organisms from northern sea regions. uib.no The analysis of these patterns is crucial for understanding the environmental behavior of specific compounds like this compound.

Occurrence and Monitoring Research in Environmental Compartments

Monitoring the presence of this compound and other related compounds in various environmental compartments is essential for assessing the extent of contamination and understanding their environmental fate. These compounds are impurities in certain industrial chemicals, such as pentachlorophenol (B1679276) (PCP), which has been widely used as a wood preservative. regulations.gov The release of these contaminants from treated products, like utility poles, is a significant source of environmental input. regulations.gov

Atmospheric Distribution and Deposition Studies

Atmospheric monitoring provides critical data on the long-range transport and deposition of these pollutants. regulations.gov Studies have measured the concentrations of CDDs and CDFs in the atmosphere and their deposition rates in various locations, revealing higher rates in urban areas compared to rural ones. regulations.gov

Deposition occurs through both dry and wet processes. regulations.gov Dry deposition involves the settling of particulate matter and the diffusion of vapor-phase compounds onto surfaces. regulations.govanl.gov Wet deposition occurs when these compounds are scavenged from the atmosphere by precipitation. aaqr.org

Long-term monitoring at background stations has been used to track atmospheric concentrations and identify sources. mdpi.com For example, a study in Taiwan monitored atmospheric PCDD/Fs over several years, identifying contributions from sources like biomass burning and long-range transport. mdpi.com Such studies often analyze the congener profiles to pinpoint potential source regions. mdpi.com The partitioning of these compounds between the gas and particle phases is a key parameter in these studies, as it influences their atmospheric lifetime and deposition patterns. anl.govresearchgate.net

Interactive Data Table: Environmental Fate Parameters of Selected Chlorinated Dibenzofurans

| Compound | Biological Half-life (Rainbow Trout) | Key Environmental Fate Characteristics |

| This compound | 24 days oup.com | Persistent in soil and sediment; subject to long-range atmospheric transport; bioaccumulative. regulations.gov |

| Octachlorodibenzofuran | 12 days oup.com | Lower bioaccumulation potential compared to some other congeners. oup.com |

Interactive Data Table: Atmospheric Deposition of PCDD/Fs in Beijing (2018-2020)

| Year | Season | Average Wet Deposition Flux (pg WHO2005-TEQ m–2 month–1) |

| 2018 | Spring | 74.91 aaqr.org |

| 2018 | Summer | 56.33 aaqr.org |

| 2018 | Fall | 9.13 aaqr.org |

| 2018 | Winter | 0.06 aaqr.org |

| 2019 | Spring | 42.51 aaqr.org |

| 2019 | Summer | 31.03 aaqr.org |

| 2019 | Fall | 48.68 aaqr.org |

| 2019 | Winter | 18.52 aaqr.org |

| 2020 | Spring | 32.73 aaqr.org |

| 2020 | Summer | 37.06 aaqr.org |

| 2020 | Fall | 11.28 aaqr.org |

| 2020 | Winter | 31.69 aaqr.org |

Aquatic and Sediment Distribution Research

Research into the environmental behavior of chlorinated dibenzofurans (CDFs), including this compound, indicates that these compounds exhibit specific distribution patterns in aquatic environments due to their physicochemical properties. Owing to their high lipophilicity and low water solubility, CDFs released into water bodies tend to partition from the water column and associate with particulate and organic matter. regulations.gov Upon entering the aquatic system, these compounds partition between the water and suspended particles or humic substances, which subsequently leads to sedimentation. regulations.gov This process results in aquatic sediments becoming the primary environmental sink for these contaminants. regulations.govnih.gov

Studies have demonstrated that persistent hydrophobic chemicals can accumulate in sediment and aquatic organisms, even when their concentrations in the water are too low for detection by standard methods. usgs.gov Fish and invertebrates can bioaccumulate 2,3,7,8-substituted CDFs from both the water column and sediments. regulations.gov The process of bioaccumulation likely begins with the uptake of CDFs by benthic organisms directly from sediment pore waters and through the ingestion of contaminated particles. regulations.gov

A laboratory study investigating the kinetics of various dioxins and furans in rainbow trout provided specific data on this compound. oup.com In this study, the biological half-life of this compound was estimated to be 24 days. oup.com The absorption efficiencies for the studied dioxin and furan (B31954) congeners in fish were generally low, with most values ranging from 5% to 16%. oup.com Comparative analysis of furan levels in environmental samples has shown that certain isomers, such as tetra- and penta-CDFs, can occur at ratios 70 to 210 times greater in fish than in the surrounding sediment. oup.com In contrast, hepta- and octa-CDF isomers are found at levels 50 to 180 times greater in sediment than in fish, indicating differential bioaccumulation potential among congeners. oup.com

Investigations of heavily contaminated sediments, such as those in the Spittelwasser creek in Germany, have revealed high loads of organochlorine compounds, particularly polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.net Analysis of sediment cores from such sites confirms the presence of a range of tetra- to octachlorinated PCDD/Fs. researchgate.net Similarly, studies in the Baltic Sea have identified the presence of PCDD/Fs in sediments, with pentachlorophenol and other pesticides considered potential sources. mdpi.com In these marine sediments, a higher content of PCDDs relative to PCDFs was observed, with the congener profile dominated by highly chlorinated forms like OCDD and HpCDD. mdpi.com

Table 1: Biological Half-Life of this compound in Rainbow Trout (Salmo gairdneri)

| Compound | Species | Biological Half-Life (days) |

| This compound | Rainbow Trout (Salmo gairdneri) | 24 |

| Data sourced from a study on the biological half-lives of chlorinated dibenzo-p-dioxins and dibenzofurans. oup.com |

Terrestrial and Soil Contamination Studies

In terrestrial environments, this compound and other CDFs exhibit strong adsorption to soil particles. regulations.gov This characteristic means they have little potential for significant leaching or volatilization once bound to soil. regulations.gov However, transport into aquatic systems can occur through processes like soil erosion and storm runoff. regulations.gov A notable source of CDFs in the terrestrial environment is the use of pentachlorophenol (PCP) as a wood preservative, particularly for utility poles. regulations.gov These treated poles can release CDF contaminants into the environment through leaching and volatilization. regulations.gov

Studies of soil contamination have identified varied concentrations of PCDD/Fs depending on the proximity to industrial sources and historical land use. nih.gov For instance, a study of soil near a municipal solid waste incinerator found PCDD/F concentrations ranging from 6 to 1911 ng I-TEQ/kg dry weight, with a median of 32 ng I-TEQ/kg. nih.gov The research indicated that fugitive and stack emissions were not the primary source, but rather that historical land use was linked to contamination hotspots. nih.gov Analysis of congener profiles in soil can help identify sources, with distinct clusters showing furan-dominated or OCDD-dominated profiles. nih.gov

The persistence of different congeners in soil varies. Research has shown that in some soils, the congener profile is overwhelmingly dominated by octachlorodibenzodioxin (OCDD) at 89.1%, suggesting it is more resistant to degradation in the environment compared to other congeners. grafiati.com Contaminated surface soil from former industrial sites, such as pentachlorophenol production plants, has also been found to contain high concentrations of octa-chlorinated congeners. researchgate.net

Nation-wide environmental surveys, such as one conducted in New Zealand, have been used to establish background levels of organochlorines in soils. environment.govt.nz These surveys have shown that in many remote and agricultural areas, the environmental loadings of PCDDs and PCDFs are significantly lower than those reported in more industrialized countries. environment.govt.nz The presence of specific bacteria in contaminated soils, such as species from the genera Serratia and Bacillus, has been noted for their ability to utilize dibenzofuran and some of its chlorinated derivatives as a carbon source. frontiersin.org

Table 2: Example of PCDD/F Soil Concentrations Near an Industrial Area

| Parameter | Concentration Range (ng I-TEQ/kg DW) | Median Concentration (ng I-TEQ/kg DW) |

| PCDD/F Concentration | 6 - 1911 | 32 |

| Data from a study of soil in the vicinity of a municipal solid waste incinerator. nih.gov |

Degradation and Transformation Methodologies for 3,6 Dichlorodibenzofuran

Microbial Biodegradation Research

The biodegradation of chlorinated dibenzofurans, including 3,6-dichlorodibenzofuran, is a significant area of research for the remediation of contaminated environments. nih.gov Certain aerobic bacteria have demonstrated the ability to degrade dibenzofuran (B1670420) and its lightly chlorinated derivatives through co-oxidation. nih.gov

Several bacterial strains have been identified for their capacity to degrade dibenzofurans. Among the most studied are species from the genera Sphingomonas and Pseudomonas.

Sphingomonas spp. : Sphingomonas sp. strain RW1 is a well-characterized bacterium capable of mineralizing dibenzofuran and dibenzo-p-dioxin. researchgate.netnih.gov This strain can degrade various mono- and dichlorinated dibenzofurans, though it is unable to degrade more highly chlorinated congeners. researchgate.netnih.gov Another strain, Sphingomonas sp. XLDN2-5, originally isolated for its ability to degrade carbazole, has been shown to cometabolically degrade dibenzofuran. nih.gov

Pseudomonas spp. : Various Pseudomonas strains are known for their degradative capabilities. nih.govmdpi.commdpi.com For instance, Pseudomonas sp. strain DBF63 can transform 2,8-dichlorodibenzofuran (2,8-DCDF) to 5-chlorosalicylic acid (5-CSA). nih.gov The carbazole-degrader Pseudomonas sp. strain CA10 also shows a capacity to degrade chlorinated dibenzofurans, although it is less potent than strain DBF63. nih.gov Research on Pseudomonas sp. strain ISTDF1 has also elucidated metabolic pathways for dibenzofuran degradation. researchgate.net

The bacterial degradation of dibenzofurans is initiated by a crucial enzymatic attack. The pathway typically involves initial oxygenation, hydroxylation, and subsequent cleavage of the aromatic ring structure.

The key enzymes initiating the degradation are angular dioxygenases . nih.gov These enzymes attack the carbon atom adjacent to the ether bridge, a critical step for breaking down the stable dibenzofuran structure. nih.gov Two examples are the dibenzofuran dioxygenase (DFDO) from strain DBF63 and the carbazole 1,9a-dioxygenase (CARDO) from strain CA10. nih.gov

The general degradation sequence is as follows:

Angular Dioxygenation : The process begins with an angular dioxygenase incorporating two oxygen atoms into the aromatic ring next to the ether oxygen, forming an unstable diol intermediate. nih.gov

Hydroxylation : This unstable intermediate spontaneously re-aromatizes to form a hydroxylated biphenyl (B1667301), such as 2,2',3-trihydroxybiphenyl. nih.gov

Ring Cleavage : An extradiol dioxygenase then cleaves the dihydroxylated ring of the intermediate. nih.gov For example, 2,2',3-trihydroxybiphenyl is cleaved to produce 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid (2'-OH-HOPDA). nih.gov

Hydrolysis : The meta-cleavage product is then hydrolyzed to yield compounds like salicylic acid, which can be further mineralized. nih.govresearchgate.net In the case of chlorinated dibenzofurans, this process results in chlorinated salicylates. researchgate.netnih.gov For example, Sphingomonas sp. RW1 degrades most mono- and dichlorinated dibenzofurans to their corresponding mono- and dichlorinated salicylates. researchgate.netnih.gov

The table below summarizes the transformation of selected chlorinated dibenzofurans by Pseudomonas sp. strain DBF63.

| Substrate | Major Metabolite | Transformation Rate (%) |

|---|---|---|

| 2-Chlorodibenzofuran (2-CDF) | 5-Chlorosalicylic acid (5-CSA) | 88 |

| 3-Chlorodibenzofuran (3-CDF) | 4-Chlorosalicylic acid (4-CSA) | 85 |

| 2,8-Dichlorodibenzofuran (2,8-DCDF) | 5-Chlorosalicylic acid (5-CSA) | 76 |

Data derived from studies on Pseudomonas sp. strain DBF63. nih.gov

The degree and position of chlorine substitution on the dibenzofuran molecule significantly impact its susceptibility to microbial degradation. mdpi.com

Lower Chlorination Favors Degradation : Generally, bacteria can degrade lightly chlorinated dibenzofurans, such as mono- and dichlorinated congeners, but not those that are more highly chlorinated. researchgate.netnih.govmdpi.com For instance, Sphingomonas sp. strain RW1 effectively degrades several mono- and dichlorodibenzofurans but fails to act on more heavily chlorinated versions. researchgate.netnih.gov

Resistance of Highly Chlorinated Congeners : Highly chlorinated compounds like octachlorodibenzo-p-dioxin (OCDD) are extremely resistant to biodegradation and have very long environmental half-lives. mdpi.com This resistance is a major factor in their environmental persistence. mdpi.com

The degradation of chlorinated dibenzofurans often occurs through co-metabolism, a process where microbes degrade a compound they cannot use as a primary energy or carbon source, while metabolizing another compound (the growth substrate). mdpi.com

Requirement of a Growth Substrate : Strains like Sphingomonas sp. RW1 cannot use monochlorinated dibenzofurans as a sole carbon source. researchgate.netnih.gov Their degradation relies on the presence of a suitable growth substrate.

Examples of Co-metabolism : Sphingomonas sp. strain XLDN2-5 can degrade dibenzofuran and dibenzothiophene when grown on carbazole. nih.gov After 48 hours of incubation with carbazole as the growth substrate, the concentration of dibenzofuran decreased from 0.2 mM to below the detection limit. nih.gov Similarly, Comamonas sp. MQ has been shown to cometabolically degrade dibenzofuran in the presence of naphthalene (B1677914). researchgate.net

Photolytic Degradation Research

Photodegradation, or the breakdown of molecules by light, is another important transformation pathway for chlorinated dibenzofurans in the environment.

Direct photolysis occurs when a chemical absorbs light energy directly, leading to its decomposition. For polychlorinated dibenzofurans (PCDFs), the primary mechanism of direct photolysis is reductive dechlorination through the cleavage of carbon-chlorine (C-Cl) bonds. nih.govcsbsju.edu Sunlight provides sufficient energy in the 290-800 nm region to break these bonds. ias.ac.in Studies have also identified C-O ether bond cleavage and subsequent hydroxylation as additional photolytic transformation pathways for the dibenzofuran structure in natural waters. csbsju.edu The rate of photolysis is generally faster for PCDFs than for polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov

The table below details the photolytic degradation rates for PCDF mixtures in different solutions.

| Solution Type | Degradation Rate of I-TEQ* (h⁻¹) |

|---|---|

| Synthetic Standard Solution | 1.472 |

| Ash-Extracted Solution | 0.117 |

*I-TEQ: International Toxicity Equivalency quantity. nih.gov

Photosensitized Degradation Studies

Photosensitized degradation involves the use of a photosensitizer that, upon absorption of light, generates reactive species capable of degrading a target compound. While specific studies focusing solely on the photosensitized degradation of this compound are limited, research on related polychlorinated dibenzofurans (PCDFs) provides valuable insights into the potential mechanisms and outcomes of such processes.

The photodegradation of PCDFs in aqueous and organic solutions has been investigated under UV and sunlight irradiation. In these studies, it has been observed that the rate of photodegradation generally decreases as the degree of chlorination increases nih.gov. For dichlorodibenzofurans, the half-lives can range from minutes under laboratory UV light (300 nm) to several hours in sunlight nih.gov. The primary degradation pathway is not dominated by reductive dechlorination, with less than 20% of the degradation proceeding through this route in aqueous solutions nih.gov. This suggests that other mechanisms, such as cleavage of the ether bond or hydroxylation of the aromatic rings, may be more significant.

The table below summarizes the photodegradation half-lives for some PCDF congeners, illustrating the effect of chlorination on degradation rates.

| Compound | Solvent | Light Source | Half-life (t½) |

| Dichlorodibenzofuran (isomer not specified) | 60% Acetonitrile/Water | 300 nm UV | 4.3 - 680 min |

| Tetrachlorodibenzofuran (isomer not specified) | 60% Acetonitrile/Water | 300 nm UV | Slower than Di-CDF |

| Octachlorodibenzofuran | 60% Acetonitrile/Water | 300 nm UV | Faster than Tetra-CDF |

| Dichlorodibenzofuran (isomer not specified) | Pure Water | Sunlight | 6.4 - 23 hours |

| Tetrachlorodibenzofuran (isomer not specified) | Pure Water | Sunlight | Slower than Di-CDF |

| Octachlorodibenzofuran | Pure Water | Sunlight | Faster than Tetra-CDF |

Data compiled from studies on various PCDF congeners.

Chemical Degradation Approaches

Chemical degradation methods, particularly advanced oxidation processes and reductive dechlorination, represent promising avenues for the remediation of this compound. These techniques aim to transform the toxic compound into less harmful substances through chemical reactions.

Advanced Oxidation Processes in Remediation Research

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can effectively degrade a wide range of organic pollutants, including chlorinated aromatic compounds. Common AOPs include ozonation (O₃), Fenton's reagent (H₂O₂ + Fe²⁺), and UV/H₂O₂ processes.

While specific studies on the application of AOPs to this compound are not extensively detailed in the available literature, the principles of these processes suggest they would be effective. For instance, the Fenton process generates hydroxyl radicals through the reaction of hydrogen peroxide with ferrous ions wikipedia.org. These radicals can attack the aromatic rings of this compound, leading to hydroxylation, ring cleavage, and ultimately, mineralization to carbon dioxide, water, and chloride ions. The effectiveness of Fenton's reagent is typically optimal under acidic conditions (pH 2-4).

Ozonation is another powerful AOP that can degrade chlorinated organic compounds. Ozone can react directly with the aromatic rings of this compound or decompose to form hydroxyl radicals, which then drive the oxidation process. The combination of ozone with UV radiation or hydrogen peroxide can enhance the generation of hydroxyl radicals and accelerate the degradation of refractory compounds.

The table below outlines the general principles and expected reactions of common AOPs on chlorinated aromatic compounds like this compound.

| AOP Method | Key Reactants | Primary Reactive Species | Expected Reaction with this compound |

| Fenton's Reagent | H₂O₂, Fe²⁺ | Hydroxyl radical (•OH) | Electrophilic addition to aromatic rings, leading to hydroxylation and ring opening. |

| Ozonation | O₃ | Ozone (O₃), Hydroxyl radical (•OH) | Direct reaction with the aromatic system or attack by hydroxyl radicals, leading to oxidation and cleavage of the molecule. |

| UV/H₂O₂ | UV light, H₂O₂ | Hydroxyl radical (•OH) | Photolysis of H₂O₂ generates •OH, which then attacks the this compound molecule. |

Reductive Dechlorination Investigations

Reductive dechlorination is a process where chlorine atoms on a molecule are replaced by hydrogen atoms. This is a key degradation pathway for many chlorinated organic compounds, particularly under anaerobic conditions. While this process is less significant in photodegradation in aqueous environments, it is a major pathway in anaerobic microbial degradation.

Studies on the anaerobic reductive dechlorination of other polychlorinated dibenzofurans, such as 1,2,3,4-tetrachlorodibenzofuran (1,2,3,4-TeCDF), have shown that microorganisms in contaminated sediments can mediate this process nih.gov. The dechlorination often proceeds sequentially, with the removal of one chlorine atom at a time. For 1,2,3,4-TeCDF, the primary dechlorination pathway involves the formation of 1,3,4-trichlorodibenzofuran and subsequently 1,3-dichlorodibenzofuran nih.gov.

Based on these findings, it can be inferred that this compound could undergo reductive dechlorination to form monochlorodibenzofurans and ultimately dibenzofuran. The positions of the chlorine atoms can influence the rate and pathway of dechlorination. The table below presents a hypothetical reductive dechlorination pathway for this compound.

| Starting Compound | Dechlorination Step | Potential Product(s) |

| This compound | Removal of one chlorine atom | 3-Chlorodibenzofuran |

| 3-Chlorodibenzofuran | Removal of the remaining chlorine atom | Dibenzofuran |

It is important to note that the actual products and rates of these degradation methodologies can be influenced by various environmental factors such as the presence of co-contaminants, pH, temperature, and the specific microbial communities present in the case of biological processes.

Advanced Analytical Approaches for 3,6 Dichlorodibenzofuran Isomer Speciation

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) for PCDF Analysis

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the required method for the analysis of polychlorinated dibenzofurans (PCDFs) due to its high sensitivity and specificity. epa.gov This technique is capable of detecting PCDFs in the picogram per liter (pg/L) range, which is necessary because of the extreme toxicity of some congeners. waters.com The use of HRGC/HRMS is restricted to experienced personnel due to the complexity of the instrumentation and the hazardous nature of the compounds being analyzed. epa.gov The combination of a high-resolution capillary gas chromatograph with a high-resolution mass spectrometer allows for the separation of complex mixtures and the selective detection of target analytes. epa.govca.gov

The development and validation of an analytical method are crucial to ensure that it consistently produces reliable and accurate results. researchgate.netijcrt.org For the isomer-specific quantification of PCDFs, this process involves several key stages, from characterizing the analyte standard to optimizing the instrumental setup and evaluating the method's performance with actual samples. researchgate.net

Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. ijcrt.org Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness. ijcrt.org

Accuracy : This is determined by measuring the closeness of agreement between the value found and a reference value. scribd.com

Precision : This evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

Specificity : This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcrt.org

Linearity and Range : Linearity refers to the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness : This measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijcrt.org

For PCDF analysis, validation often involves the use of isotopically labeled internal standards, which are added to samples in known quantities before extraction. ca.gov This isotopic dilution method helps to correct for analyte losses during sample preparation and analysis. nih.gov The validation process is documented in a validation protocol, and the results are compiled in a validation report. scribd.com

| Validation Parameter | Description | Importance in PCDF Analysis |

|---|---|---|

| Accuracy | Closeness of the measured value to the true value. | Ensures correct quantification of toxic congeners. |

| Precision | Reproducibility of results from replicate measurements. | Demonstrates the reliability and consistency of the analytical method. |

| Specificity | Ability to differentiate the target analyte from other compounds. | Crucial for distinguishing toxic isomers from less harmful ones. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably quantified. | Necessary for measuring trace levels found in environmental samples. |

| Robustness | Resistance to small changes in analytical conditions. | Ensures method reliability across different labs and instruments. |

The separation of the 135 different PCDF congeners is a significant analytical challenge that relies heavily on the selectivity of the gas chromatography (GC) column. Isomer-specific determination is essential because toxicity varies greatly between congeners. epa.gov

A 60-meter DB-5 capillary column is commonly recommended for the analysis of PCDDs and PCDFs. epa.gov While this column can achieve isomer-specific determination for some of the most toxic congeners, it cannot separate all 2,3,7,8-substituted PCDFs from other isomers. epa.gov For example, challenges exist in separating 2,3,7,8-TCDF from congeners like 2,3,4,7-TCDF. epa.gov To achieve more comprehensive separation, multiple columns with different selectivities, such as the SP-2331, are often used. well-labs.com The choice of column is critical for resolving target analytes from potential interferences, ensuring accurate quantification.

| GC Column Type | Phase Characteristics | Selectivity for PCDF Congeners |

|---|---|---|

| DB-5 | (5%-Phenyl)-methylpolysiloxane (non-polar) | Good general-purpose column, but has known co-elution issues for certain PCDF isomers. epa.gov |

| SP-2331 | Bis(cyanopropyl) polysiloxane (highly polar) | Offers different selectivity based on polarity, often used as a confirmation column to resolve co-elutions from a DB-5 column. well-labs.com |

Mass Spectrometry Techniques for Structural Elucidation and Detection

Mass spectrometry (MS) is a cornerstone for the structural elucidation and sensitive detection of organic molecules. currenta.de When coupled with GC, it provides two dimensions of data—retention time and mass-to-charge ratio—for confident identification. High-resolution mass spectrometry is particularly vital for PCDF analysis as it can accurately measure the mass of a molecule to four decimal places, allowing for the determination of its elemental composition. currenta.de This high mass accuracy helps to distinguish PCDF congeners from other co-eluting chlorinated compounds that may have the same nominal mass but a different exact mass.

In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. libretexts.org The pattern of these fragments serves as a molecular fingerprint that can be used for structural identification. For dibenzofurans, electron impact (EI) ionization typically results in a prominent molecular ion (M+•) peak. The fragmentation of chlorinated compounds like 3,6-Dichlorodibenzofuran is highly distinctive due to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl occur in an approximate 3:1 ratio). docbrown.info

A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with a specific intensity ratio. The primary fragmentation pathways for PCDFs involve the sequential loss of carbon monoxide (CO) and chlorine (Cl) atoms.

For this compound (C₁₂H₆Cl₂O), the expected fragmentation would include:

Molecular Ion Cluster : A strong signal corresponding to the intact ionized molecule. Given two chlorine atoms, there will be peaks at m/z 236 (for two ³⁵Cl), 238 (for one ³⁵Cl and one ³⁷Cl), and 240 (for two ³⁷Cl).

Loss of CO : A fragment resulting from the loss of a carbon monoxide group ([M-CO]+•).

Loss of Cl : A fragment from the loss of a chlorine atom ([M-Cl]+).

Loss of CO and Cl : A fragment from the sequential loss of both CO and a chlorine atom ([M-CO-Cl]+).

While electron impact mass spectra are not always highly isomer-specific for PCDFs, certain isomers can be distinguished. nih.gov Techniques like positive ion chemical ionization can sometimes provide a greater degree of distinction between isomers. nih.gov

| Ion (from this compound) | Description | Expected m/z (using ³⁵Cl) | Significance |

|---|---|---|---|

| [C₁₂H₆Cl₂O]+• | Molecular Ion | 236 | Confirms the molecular weight of the compound. |

| [C₁₁H₆Cl₂]+• | Loss of Carbon Monoxide (CO) | 208 | Characteristic fragmentation of the furan (B31954) ring. |

| [C₁₂H₆ClO]+ | Loss of a Chlorine atom (Cl) | 201 | Indicates the presence of chlorine. |

| [C₁₁H₆Cl]+ | Loss of CO and Cl | 173 | Further fragmentation product. |

Quantitative analysis aims to determine the exact concentration of a substance in a sample. For ultra-trace analysis of PCDFs, the isotope dilution method using HRGC/HRMS is the most reliable approach. nih.gov This method involves adding a known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-labeled this compound) to the sample before any preparation steps. epa.gov

Novel Sample Preparation and Extraction Techniques for Diverse Matrices

The analysis of this compound often involves complex sample matrices such as soil, sediment, biological tissues, and water. epa.govnih.govnih.gov Effective sample preparation is mandatory to extract the target analytes and remove interfering compounds before instrumental analysis. nih.govmdpi.com The choice of extraction technique depends on the sample type and the complexity of the matrix. epa.gov

Traditionally, liquid-liquid extraction (LLE) has been used for aqueous samples, where an immiscible organic solvent is used to partition the analytes from the water. mdpi.com For solid and tissue samples, Soxhlet extraction or pressurized fluid extraction are common.

More modern and efficient techniques have been developed to reduce solvent consumption, improve recovery, and allow for automation. mdpi.com

Solid-Phase Extraction (SPE) : This is a widely used technique where the sample is passed through a solid sorbent material that retains the analytes. mdpi.com Interfering compounds are washed away, and the analytes are then eluted with a small volume of solvent. This technique combines extraction, purification, and enrichment into a single procedure. mdpi.com

Solid-Phase Microextraction (SPME) : SPME uses a coated fiber to extract analytes directly from a sample or its headspace. mdpi.com The fiber is then transferred to the GC injector for thermal desorption and analysis. It is a solvent-free technique that is particularly useful for water samples. mdpi.com

Stir Bar Sorptive Extraction (SBSE) : This technique is similar to SPME but uses a magnetic stir bar coated with a larger volume of sorbent material, providing higher extraction efficiency and lower detection limits. mdpi.com

Regardless of the method, the process typically involves spiking the sample with isotopically labeled surrogate compounds before extraction to monitor the efficiency of the entire preparation and cleanup procedure. epa.gov

| Technique | Principle | Applicable Matrices | Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. mdpi.com | Water, liquid samples. | Simple, well-established. |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent. mdpi.com | Water, biological fluids, extracts from solids. | High recovery, reduced solvent use, easily automated. mdpi.com |

| Solid-Phase Microextraction (SPME) | Analyte absorption/adsorption onto a coated fiber. mdpi.com | Water, air (headspace). | Solvent-free, simple, combines extraction and injection. |

| Soxhlet Extraction | Continuous extraction of a solid with a hot solvent. | Soil, sediment, tissue, fly ash. nih.gov | Exhaustive extraction, well-established. |

Isomer-Selective Spectroscopic Techniques in Structural Research

Spectroscopic methods that can probe the subtle structural differences arising from isomeric variations are invaluable for unequivocal identification. Techniques such as ion mobility-mass spectrometry and infrared spectroscopy provide complementary information based on the shape and vibrational modes of the molecules, respectively, facilitating the differentiation of isomers that may be indistinguishable by mass spectrometry alone.

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique for the separation of gas-phase ions based on their size, shape, and charge. nih.gov This method adds another dimension of separation to conventional mass spectrometry, enabling the differentiation of isomeric compounds that exhibit identical mass-to-charge ratios. nih.gov

In an IM-MS instrument, ions are introduced into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the drift tube, where they experience collisions with the buffer gas molecules. The rate at which an ion traverses the drift tube is dependent on its ion-neutral collision cross section (CCS), a parameter that is directly related to the ion's three-dimensional structure. rsc.org Compact and folded structures experience fewer collisions and travel faster, while more extended or bulky structures have larger CCS values and exhibit longer drift times.

For dichlorodibenzofuran isomers, including this compound, the position of the chlorine atoms on the dibenzofuran (B1670420) backbone results in distinct molecular geometries. These subtle differences in shape lead to unique CCS values for each isomer. Consequently, a mixture of dichlorodibenzofuran isomers can be separated in the ion mobility cell before mass analysis, allowing for their individual detection and identification.

The experimental determination of CCS values can be complemented by theoretical calculations. Using computational methods like density functional theory (DFT), the three-dimensional structures of different dichlorodibenzofuran isomers can be modeled, and their theoretical CCS values can be predicted. rsc.org These calculated values can then be compared with experimental data to aid in the confident identification of isomers.

Below is a hypothetical interactive data table illustrating how IM-MS could be used to differentiate this compound from other dichlorodibenzofuran isomers based on their theoretical CCS values.

| Isomer | Molecular Formula | Monoisotopic Mass (Da) | Theoretical CCS (Ų) |

| This compound | C₁₂H₆Cl₂O | 235.9822 | 155.8 |

| 2,8-Dichlorodibenzofuran | C₁₂H₆Cl₂O | 235.9822 | 158.2 |

| 1,9-Dichlorodibenzofuran | C₁₂H₆Cl₂O | 235.9822 | 160.5 |

| 4,6-Dichlorodibenzofuran (B14162020) | C₁₂H₆Cl₂O | 235.9822 | 154.1 |

Note: The CCS values presented in this table are hypothetical and for illustrative purposes only.

Infrared (IR) spectroscopy is a well-established technique for the characterization of molecular structures based on the absorption of infrared radiation by specific vibrational modes of chemical bonds. libretexts.org Each molecule possesses a unique set of vibrational frequencies, resulting in a characteristic IR spectrum that can serve as a molecular "fingerprint." semanticscholar.org This makes IR spectroscopy, particularly when coupled with a separation technique like gas chromatography (GC-FTIR), a powerful tool for isomer differentiation. nih.gov

For substituted aromatic compounds like this compound, the IR spectrum is characterized by several distinct regions:

C-H Stretching Vibrations: Aromatic C-H stretching bands typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

C=C Stretching Vibrations: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of bands in the 1650-1400 cm⁻¹ region. uomustansiriyah.edu.iq

C-O-C Stretching Vibrations: The ether linkage in the dibenzofuran core will exhibit characteristic asymmetric and symmetric stretching vibrations.

C-Cl Stretching Vibrations: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, generally between 800 and 600 cm⁻¹.

Out-of-Plane (OOP) C-H Bending Vibrations: The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic rings. libretexts.org The number and position of adjacent hydrogen atoms on the rings influence these vibrations, providing a clear distinction between different positional isomers.

The specific frequencies of these vibrational modes for this compound are influenced by the symmetry of the molecule and the electronic effects of the chlorine substituents. By comparing the experimental IR spectrum of an unknown sample with reference spectra of known dichlorodibenzofuran isomers, a confident identification can be made. bohrium.com

The following interactive data table summarizes the expected characteristic infrared absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the aromatic rings. |

| Aromatic C=C Stretch | 1620 - 1450 | In-ring stretching of carbon-carbon double bonds. |

| Asymmetric C-O-C Stretch | 1300 - 1200 | Asymmetric stretching of the ether linkage. |

| C-Cl Stretch | 850 - 750 | Stretching of the carbon-chlorine bonds. |

| C-H Out-of-Plane Bend | 900 - 800 | Bending of C-H bonds out of the plane of the aromatic rings, indicative of the substitution pattern. |

Synthetic Strategies for 3,6 Dichlorodibenzofuran and Structural Analogues in Research

Classical and Modern Synthetic Routes to Dibenzofuran (B1670420) Core Structures

The construction of the fundamental dibenzofuran skeleton is the cornerstone of synthesizing its various derivatives. Over the years, methodologies have evolved from classical high-temperature reactions to more sophisticated and milder transition-metal-catalyzed processes.

Cyclization Reactions of Diphenyl Ethers

Classical approaches to the dibenzofuran core often rely on the intramolecular cyclization of diphenyl ether derivatives. One of the historical methods is the Pschorr reaction, which involves the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. This reaction typically proceeds via a radical mechanism to form the new carbon-carbon bond that closes the furan (B31954) ring. While effective for certain substrates, these classical methods often require harsh conditions, such as high temperatures, and may result in moderate yields.

Another strategy involves the cyclization of 2,2'-dihydroxybiphenyls. This can be achieved through dehydration at high temperatures, often with an acid catalyst or a dehydrating agent like phosphorus pentoxide. The challenge with this approach is often the synthesis of the required symmetrically or asymmetrically substituted biphenyl (B1667301) precursor.

Palladium-Catalyzed Cyclization Approaches

Modern organic synthesis has heavily favored palladium-catalyzed reactions for the construction of the dibenzofuran core due to their efficiency, milder reaction conditions, and broad functional group tolerance. These methods provide a powerful toolkit for creating a wide variety of substituted dibenzofurans.

A prominent strategy is the intramolecular direct C-H arylation of diphenyl ethers. This approach involves the palladium-catalyzed activation of a C-H bond on one aromatic ring and its subsequent coupling with the adjacent aryl ring, often facilitated by a leaving group such as a halide or triflate on the other ring. For instance, o-iododiaryl ethers can be efficiently cyclized using a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions.

Another powerful modern route is the palladium(II)-catalyzed oxidative C-H/C-H coupling or C-H activation/C-O cyclization. In this process, a diphenyl ether substrate undergoes a twofold C-H activation, leading to the formation of the dibenzofuran skeleton. A practical Pd(0)/Pd(II)-catalyzed reaction has been developed for a phenol-directed C-H activation/C-O cyclization using air as a green oxidant. Mechanistic studies have shown that the turnover-limiting step in this process is often the C-O reductive elimination rather than the initial C-H activation. These reactions can tolerate a variety of functional groups, making them highly versatile for accessing complex dibenzofuran structures.

Various palladium catalysts and reaction conditions have been explored to optimize these cyclizations, offering routes to both electron-rich and electron-deficient dibenzofurans with high yields.

| Catalyst System | Substrate Type | Key Features |

| Pd(OAc)₂ / Pivalic Acid | Diphenyl Ethers | Oxidative C-C bond formation under air; pivalic acid as solvent enhances reproducibility and yield. |

| Pd/C (reusable) | o-Iododiaryl Ethers | Ligand-free conditions; heterogeneous catalyst simplifies product purification. |

| Pd(OAc)₂ | ortho-Diazonium salts of diaryl ethers | Base-free conditions in refluxing ethanol. |

| Pd catalyst / CsF | o-Iodophenols and silylaryl triflates | Two-step, one-pot process involving O-arylation followed by cyclization; tolerates various functional groups. |

| Pd(0)/Pd(II) / Air | 2-Arylphenols | Phenol-directed C-H activation/C-O cyclization; uses air as the oxidant. |

Regioselective Chlorination Methodologies for Dibenzofurans

Achieving a specific substitution pattern, such as the 3,6-dichloro substitution, is a critical challenge. Direct chlorination of the parent dibenzofuran molecule typically leads to a mixture of isomers and is not a viable method for regioselective synthesis. The favored positions for electrophilic substitution on dibenzofuran are C2, C8, C4, and C6, often resulting in complex product mixtures.

Therefore, the most effective and widely used strategy for the regioselective synthesis of 3,6-dichlorodibenzofuran is to construct the molecule from precursors that already contain chlorine atoms at the desired positions. This approach ensures that the final cyclization step locks the chlorines into the correct 3 and 6 positions.

A common pathway involves the Ullmann condensation of appropriately substituted phenols and aryl halides. For the synthesis of this compound, this could involve the copper-catalyzed reaction of 2-bromo-4-chlorophenol (B154644) with 4-chlorophenol (B41353) to form a 2-phenoxy-biphenyl intermediate, which is then cyclized. A more direct route starts with the synthesis of a symmetrically substituted diphenyl ether, for example, from the self-condensation of a 2-halo-4-chlorophenol or by reacting 2,4-dichloronitrobenzene (B57281) with 4-chlorophenol, followed by reduction and cyclization. The key to this strategy is the availability and synthesis of the correctly substituted chlorinated phenol (B47542) and aryl precursors.

Synthesis of Specifically Labeled this compound for Research Applications

Isotopically labeled standards are indispensable for the accurate quantification of dioxins and furans in environmental and biological samples using isotope dilution mass spectrometry. For this compound, a uniformly carbon-13 labeled analogue (¹³C₁₂-3,6-dichlorodibenzofuran) is the standard of choice.

The synthesis of such labeled compounds is not achieved by labeling the final molecule. Instead, it requires a "de novo" or total synthesis approach starting from simple, commercially available, isotopically enriched precursors. While the precise synthetic routes employed by commercial suppliers of analytical standards are often proprietary, the general strategy involves applying the synthetic methodologies described in Section 6.1 to ¹³C-labeled starting materials.

A representative synthetic strategy would begin with uniformly labeled ¹³C₆-benzene or ¹³C₆-phenol. These precursors would then be converted into the necessary chlorinated intermediates. For example, ¹³C₆-phenol could be selectively chlorinated to produce ¹³C₆-4-chlorophenol. This labeled intermediate would then be used in a palladium-catalyzed coupling and cyclization sequence, similar to those outlined for the unlabeled synthesis, to construct the final ¹³C₁₂-3,6-dichlorodibenzofuran molecule. This ensures that all twelve carbon atoms in the dibenzofuran skeleton are ¹³C, providing a distinct mass shift for use as an internal standard in mass spectrometry.

Design and Synthesis of Novel Dibenzofuran Derivatives for Mechanistic Probes

The versatility of modern synthetic methods, particularly palladium-catalyzed cross-coupling and C-H activation reactions, allows for the rational design and synthesis of novel dibenzofuran derivatives. These custom-built molecules can serve as mechanistic probes to study biological processes, such as the interaction with the aryl hydrocarbon receptor (AhR), or to investigate chemical reaction mechanisms.

By choosing appropriately functionalized starting materials (e.g., substituted phenols, aryl halides), chemists can introduce a wide array of functional groups onto the dibenzofuran core with high regioselectivity. For example, functional groups such as aldehydes, esters, or alkynes can be incorporated. These groups can act as handles for further chemical modification, allowing for the attachment of fluorescent tags, photoaffinity labels, or biotin (B1667282) groups to study protein interactions and localization.

Furthermore, the synthesis of dibenzofuran derivatives with varying electronic properties—by introducing electron-donating or electron-withdrawing groups—can be used to probe structure-activity relationships. By systematically modifying the substitution pattern and observing the effect on biological activity or chemical reactivity, researchers can gain detailed insights into the underlying molecular mechanisms. The development of one-pot, multi-step reaction cascades further streamlines the creation of these complex molecular tools from simple precursors.

Computational and Theoretical Investigations of 3,6 Dichlorodibenzofuran

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,6-Dichlorodibenzofuran. These methods provide a detailed picture of the electron distribution and energy of the molecule, which in turn dictates its stability and reactivity.

Density Functional Theory (DFT) has been a prominent computational tool for investigating the properties of polychlorinated dibenzofurans, including this compound. researchgate.netsemanticscholar.org DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G*, are employed to optimize the molecular geometries and compute various quantum molecular descriptors. researchgate.net For a range of polychlorinated dibenzofurans (PCDFs), DFT has been used to determine their equilibrium or lowest energy geometry. researchgate.net

Studies have utilized DFT at the B3LYP/6-31G(d,p) level of theory to determine molecular structures and vibrational frequencies for several dichlorodibenzofurans, including the 3,6-dichloro isomer. aip.org This level of theory is also used as a basis for calculating more complex properties. aip.org Advanced calculations have also been performed using larger basis sets, such as 6-311+G(3df,2p), to refine these properties. researchgate.net These computational approaches are essential for generating data that can be used in broader toxicological and environmental fate models. researchgate.netsemanticscholar.org

The thermochemical properties of this compound, such as its standard enthalpy of formation (ΔfH°), are crucial for understanding its stability and behavior in thermal processes. The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable forms at standard conditions. wikipedia.orglibretexts.org

For this compound, thermochemical properties have been computed using DFT methods. aip.org Isodesmic reactions, a computational strategy that helps to minimize errors by ensuring similar bonding environments on both sides of a hypothetical reaction, are utilized to determine the enthalpy of formation. aip.org Using the B3LYP/6-31G(d,p) and B3LYP/6-311+G(3df,2p) calculation methods, researchers have determined values for the standard enthalpy of formation at 298.15 K (ΔfH°(298.15 K)), standard entropy (S°(298.15 K)), and heat capacity (Cp°(T)) for this and other related compounds. aip.org

Table 1: Calculated Thermochemical Properties of this compound

| Property | B3LYP/6-31G(d,p) | B3LYP/6-311+G(3df,2p) |

|---|---|---|

| ΔfH°(298.15 K) (kJ/mol) | -88.7 | -108.4 |

| S°(298.15 K) (J/mol·K) | 437.0 | 439.3 |

Data sourced from thermochemical studies of dichlorodibenzofurans. aip.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior and interactions of this compound, providing insights that go beyond static quantum chemical calculations.

While specific detailed conformational analyses for this compound are not extensively documented in readily available literature, the methodologies for such studies are well-established for similar halogenated aromatic compounds. Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govmdpi.com For a relatively rigid molecule like dibenzofuran (B1670420), the conformational flexibility is limited. However, slight puckering of the rings or out-of-plane vibrations can be investigated. Computational methods like DFT can be used to calculate the energies of different conformers to determine the most stable geometries. rsc.org

Predictive models are used to estimate how a chemical will distribute itself in the environment, a process known as partitioning. epa.gov Key parameters in these models include partition coefficients like the octanol-water partition coefficient (Kow), which can be predicted using computational methods. researchgate.netnih.gov Quantitative structure-property relationship (QSPR) models are often developed to predict these partitioning coefficients based on molecular descriptors. researchgate.net For organic pollutants, these descriptors can be derived from quantum chemical calculations. researchgate.net Models like the Mackay fugacity model use chemical-specific parameters, some of which can be estimated computationally, to predict the distribution of a chemical in different environmental compartments such as air, water, soil, and biota. epa.gov

Table 2: Key Partitioning Properties for Environmental Modeling

| Property | Description | Relevance |

|---|---|---|

| Octanol/Water Partition Coefficient (log Kow) | Ratio of a chemical's concentration in octanol to its concentration in water at equilibrium. chemeo.com | Indicates potential for bioaccumulation in fatty tissues. nih.gov |

| Water Solubility (log Ws) | The maximum concentration of a chemical that will dissolve in water. chemeo.com | Affects transport in aquatic systems. |

| Henry's Law Constant (H) | A measure of the tendency of a chemical to partition between air and water. | Determines volatility from water bodies. |

These properties are crucial inputs for environmental fate models and can be estimated using QSPR and other computational approaches.

Quantitative Structure-Activity/Relationship (QSAR/QSTR) Studies (Focus on Methodologies and Descriptors, not outcomes related to prohibited elements)

QSAR and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational methodologies that aim to correlate the chemical structure of a compound with its activity or toxicity, respectively. nih.govnih.govresearchgate.net

The general approach involves several key steps:

Data Collection : A dataset of compounds with known activities or toxicities is assembled. semanticscholar.org

Molecular Descriptor Calculation : For each compound, a set of numerical values, known as molecular descriptors, are calculated. semanticscholar.org These descriptors quantify various aspects of the molecular structure.

Model Development : Statistical methods are used to build a mathematical model that relates the descriptors to the observed activity. researchgate.net

Model Validation : The model's predictive power is rigorously tested using techniques like cross-validation and external validation with a test set of compounds. researchgate.net

For polychlorinated dibenzofurans, QSTR studies have been conducted using quantum chemical descriptors. researchgate.net The geometries of the compounds are first optimized using DFT, for instance with the B3LYP/6-31G* method. semanticscholar.org Following optimization, a wide range of descriptors are calculated, which can be categorized as follows:

0D Descriptors : Based on the chemical formula (e.g., molecular weight).

1D Descriptors : Based on structural fragments (e.g., number of specific atoms or functional groups).

2D Descriptors : Based on the 2D representation of the molecule (e.g., connectivity indices).

3D Descriptors : Based on the 3D geometry of the molecule (e.g., molecular volume, surface area). researchgate.net

Quantum chemical descriptors derived from DFT calculations are particularly powerful as they can describe the electronic properties of the molecules. nih.gov These can include:

Energy of the Highest Occupied Molecular Orbital (HOMO)

Energy of the Lowest Unoccupied Molecular Orbital (LUMO)

Electron Affinity

Ionization Potential

Hardness

Electrophilicity nih.gov

Genetic Function Algorithms (GFA) are one of the statistical methods used to select the most significant descriptors and build the QSTR model. researchgate.netsemanticscholar.org The quality of the resulting model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validation correlation coefficient (Q²). researchgate.net

Development of Predictive Models Using Molecular Descriptors

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in computational toxicology. nih.govmdpi.commdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For halogenated aromatic hydrocarbons like this compound, QSAR models have been developed to predict their toxicity and receptor binding affinities. nih.gov

The development of these models involves the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be broadly categorized into several classes:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape.

Physicochemical descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP) and polarizability. mdpi.comresearchgate.net

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Once a set of relevant descriptors is calculated for a series of related compounds, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as random forests and support vector machines are employed to build the QSAR model. researchgate.net These models can then be used to predict the activity of new or untested compounds, like this compound, based on their calculated molecular descriptors. For polychlorinated dibenzofurans (PCDFs), descriptor-based models have been developed to predict their binding affinity to the Aryl Hydrocarbon Receptor (AhR), a key event in their mechanism of toxicity.

Below is a table of representative molecular descriptors that are typically considered in the development of predictive models for compounds like this compound.

| Descriptor Class | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional | Number of Chlorine Atoms | The total count of chlorine atoms in the molecule. |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. |

| Topological | Kier & Hall Shape Indices | Descriptors that quantify molecular shape based on graph theory. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Geometrical | Molecular Volume | The volume occupied by the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the compound. |

| Physicochemical | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| Quantum-Chemical | Dipole Moment | A measure of the polarity of the molecule. |

Application in Understanding Ligand-Receptor Interactions (e.g., Aryl Hydrocarbon Receptor binding affinity, as a mechanistic study)

A significant application of computational chemistry in toxicology is the study of ligand-receptor interactions. For this compound, a primary mechanism of toxicity is believed to be its interaction with the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that mediates many of the toxic effects of halogenated aromatic hydrocarbons. nih.govnih.gov

Computational methods such as molecular docking and molecular dynamics (MD) simulations are used to investigate the binding of ligands like this compound to the AhR.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor interaction. nih.gov By simulating the movement of atoms over time, MD can reveal conformational changes in both the ligand and the receptor upon binding, the stability of the complex, and the role of solvent molecules in the interaction. These simulations can help to refine the binding poses obtained from docking and provide a more detailed understanding of the binding mechanism.

Through these computational studies, a mechanistic understanding of how this compound activates the AhR can be developed. The binding affinity is a critical parameter, and computational methods can provide estimates of this value. The interactions are typically dominated by hydrophobic and van der Waals forces, with the planar structure of the dibenzofuran ring system fitting into a hydrophobic pocket within the AhR ligand-binding domain. The chlorine atoms can influence the electronic properties and the planarity of the molecule, which in turn affects its binding affinity.

The following table summarizes key aspects of the computational investigation into the interaction between this compound and the Aryl Hydrocarbon Receptor.

| Parameter | Description | Computational Finding/Insight |

| Binding Site | The specific region within the Aryl Hydrocarbon Receptor where the ligand binds. | The ligand-binding domain (LBD) of the AhR contains a hydrophobic pocket that accommodates planar aromatic compounds. |

| Key Interacting Residues | Amino acids within the binding site that form significant interactions with the ligand. | Interactions are often observed with key hydrophobic and aromatic residues within the AhR binding pocket. |

| Binding Affinity (Estimated) | The strength of the binding between the ligand and the receptor. | Computational models predict the binding affinity, which is influenced by the degree of chlorination and the planarity of the molecule. |

| Interaction Forces | The types of non-covalent interactions that stabilize the ligand-receptor complex. | Primarily hydrophobic interactions and van der Waals forces. Pi-stacking interactions between the aromatic rings of the ligand and receptor residues are also significant. |

| Conformational Changes | Structural changes in the receptor and/or ligand upon binding. | Ligand binding induces conformational changes in the AhR, which are crucial for its subsequent dimerization with ARNT and activation of gene transcription. nih.gov |

Future Research Directions and Challenges in 3,6 Dichlorodibenzofuran Studies

Development of Novel Remediation Technologies

Current remediation methods for PCDF-contaminated sites, such as incineration and landfilling, are often expensive and can lead to the formation of other toxic byproducts. Therefore, a primary research focus is the development of innovative, cost-effective, and environmentally friendly remediation technologies.

Bioremediation approaches utilizing microorganisms with the ability to degrade chlorinated aromatic compounds are a promising area of research. While some bacterial strains, such as Pseudomonas aeruginosa, have shown the ability to biodegrade 3,6-DCDF, the efficiency is often low. Future research should focus on:

Isolation and characterization of novel microbial consortia: Exploring diverse environments for microorganisms with enhanced catabolic capabilities towards 3,6-DCDF.

Genetic engineering of microorganisms: Modifying existing bacterial strains to enhance the expression and efficiency of key degradative enzymes.

Optimization of bioremediation conditions: Investigating the effects of environmental parameters such as pH, temperature, and nutrient availability to maximize degradation rates.

Advanced Oxidation Processes (AOPs) , which involve the generation of highly reactive oxygen species, have demonstrated potential for the degradation of persistent organic pollutants. rsc.org Future investigations in this area should include:

Photocatalytic degradation: Developing and optimizing novel photocatalysts, such as metal-doped titanium dioxide (TiO2), that can efficiently degrade 3,6-DCDF under natural sunlight. medscape.com

Sonochemical degradation: Exploring the use of ultrasound to generate hydroxyl radicals for the destruction of 3,6-DCDF in aqueous environments.

Combined AOPs: Investigating the synergistic effects of combining different AOPs to enhance the degradation efficiency and mineralization of 3,6-DCDF.

| Remediation Technology | Research Focus | Potential Advantages |

| Bioremediation | Isolation of novel microbes, genetic engineering, optimization of conditions. | Cost-effective, environmentally friendly. |

| Advanced Oxidation | Development of novel photocatalysts, sonochemical degradation, combined AOPs. | Rapid degradation, potential for complete mineralization. |

Refinement of Analytical Methodologies for Ultra-Trace Analysis

The accurate assessment of 3,6-DCDF contamination and the monitoring of remediation efforts rely on highly sensitive and selective analytical methods. The extremely low concentrations at which this compound can pose a risk present a significant analytical challenge.

The gold standard for the analysis of PCDFs, including 3,6-DCDF, is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) . ecetoc.orgnih.govnih.gov Future refinements in this area should aim to:

Improve chromatographic separation: Developing new gas chromatography columns and conditions to enhance the separation of 3,6-DCDF from other co-eluting PCDF isomers and interfering compounds.

Enhance mass spectrometric sensitivity: Investigating new ionization techniques and mass analyzer technologies to lower the limits of detection for 3,6-DCDF in complex environmental matrices.

Develop automated sample preparation techniques: Creating more efficient and high-throughput methods for the extraction and cleanup of samples to reduce analysis time and cost.

Alternative analytical techniques are also being explored to provide more rapid and cost-effective screening tools. These include:

Gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS): This technique offers high selectivity and sensitivity and can be a viable alternative to HRGC/HRMS for certain applications.

Immunoassays: The development of specific antibodies for 3,6-DCDF could lead to rapid and field-portable screening methods.

| Analytical Technique | Future Refinements | Key Advantages |

| HRGC/HRMS | Improved separation, enhanced sensitivity, automated sample preparation. | High sensitivity and selectivity (gold standard). |

| GC-QqQ-MS/MS | Method development for various matrices. | High selectivity and sensitivity, cost-effective. |

| Immunoassays | Development of specific antibodies. | Rapid, portable, suitable for screening. |

Advanced Mechanistic Studies on Environmental Transformation

A thorough understanding of the environmental transformation pathways of 3,6-DCDF is crucial for predicting its fate and transport in different environmental compartments. Both biotic and abiotic processes can contribute to its degradation.

Biodegradation studies have shown that the position of chlorine atoms on the dibenzofuran (B1670420) ring significantly influences the metabolic pathway. Research indicates that some bacteria can initiate the degradation of dichlorinated dibenzofurans through dioxygenase-catalyzed reactions. However, the specific intermediates and final products of 3,6-DCDF biodegradation are not yet fully elucidated. Future research should focus on:

Identifying metabolic intermediates: Utilizing advanced analytical techniques to identify and characterize the transient intermediates formed during the microbial degradation of 3,6-DCDF.

Characterizing key enzymes: Isolating and characterizing the specific enzymes and the genes encoding them that are responsible for the initial steps of 3,6-DCDF degradation.

Investigating the role of co-metabolism: Exploring how the presence of other organic compounds can influence the biodegradation rate of 3,6-DCDF.

Abiotic degradation processes, such as photodegradation, can also play a role in the environmental transformation of 3,6-DCDF. Studies on other PCDD/Fs have shown that photolysis in the presence of hydrogen-donating solvents can lead to reductive dechlorination. mdpi.com Future mechanistic studies should investigate:

Photodegradation pathways: Determining the primary photochemical reactions and the resulting degradation products of 3,6-DCDF in different environmental media, such as water, soil, and on atmospheric particles.

The influence of environmental factors: Quantifying the effects of factors like pH, the presence of natural photosensitizers, and sunlight intensity on the rate of photodegradation.

Integration of Computational and Experimental Approaches in PCDF Research

The integration of computational modeling with experimental studies offers a powerful approach to accelerate research on PCDFs like 3,6-DCDF.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the environmental fate and toxicity of PCDFs based on their molecular structure. ecetoc.orgnih.govnih.gov These models can be used to:

Estimate key physicochemical properties: Predict values for properties such as water solubility, octanol-water partition coefficient, and vapor pressure, which are crucial for environmental fate modeling.

Predict bioaccumulation potential: Estimate the likelihood of 3,6-DCDF accumulating in organisms.

Screen for potential toxicity: Identify congeners that are likely to be more toxic, guiding experimental efforts.

Density Functional Theory (DFT) studies can provide detailed insights into the electronic structure and reactivity of 3,6-DCDF. rsc.orgresearchgate.netmdpi.com This information can be used to:

Elucidate degradation mechanisms: Predict the most likely sites of enzymatic or radical attack, helping to understand biodegradation and photodegradation pathways.

Calculate reaction energetics: Determine the feasibility and kinetics of different transformation reactions.

Interpret spectroscopic data: Assist in the identification of unknown metabolites and degradation products.

The iterative feedback loop between computational predictions and experimental validation is essential for refining models and advancing our understanding of the complex behavior of 3,6-Dichlorodibenzofuran in the environment. This integrated approach will be instrumental in developing effective strategies for the management and remediation of sites contaminated with this persistent and toxic compound.

Q & A

Basic: What validated analytical methods are recommended for detecting 3,6-dichlorodibenzofuran in environmental samples?

Answer: